Chemical structure of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
Chemical structure of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4
This technical guide details the chemical structure, synthesis, and analytical application of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 , a stable isotope-labeled internal standard (SIL-IS) critical for the quantification of Bezafibrate metabolites and impurities.
Stable Isotope Internal Standard for Pharmaceutical & Environmental Analysis
Core Identity & Significance
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 (often referred to as N-(4-Chlorobenzoyl)tyramine-d4 ) is the deuterated analog of the primary metabolite and "Impurity A" of the lipid-lowering drug Bezafibrate .
In analytical chemistry, this compound serves as the definitive Internal Standard (IS) for normalizing matrix effects, extraction efficiency, and ionization variability during LC-MS/MS quantification. Its specific utility lies in monitoring the hydrolysis of fibrate drugs in wastewater (environmental toxicology) and tracking metabolic clearance in pharmacokinetic (PK) studies.
| Property | Detail |
| Common Name | N-(4-Chlorobenzoyl)tyramine-d4 |
| Parent Drug | Bezafibrate (Metabolite/Impurity A) |
| Chemical Formula | C₁₅H₁₀D₄ClNO₂ |
| Molecular Weight | ~279.76 g/mol (vs. 275.73 g/mol for unlabeled) |
| Isotopic Labeling | Typically 1,1,2,2-d4 on the ethyl chain (derived from Tyramine-d4) |
| CAS (Unlabeled) | 41859-57-8 |
Chemical Structure & Isotopic Configuration
The molecule consists of a 4-chlorobenzoyl moiety coupled to a tyramine (4-hydroxyphenethylamine) backbone. The deuterium labels are strategically positioned on the ethyl linker to ensure metabolic stability and prevent "scrambling" (loss of label) during mass spectrometry fragmentation.
Structural Diagram & Synthesis Logic
The following diagram illustrates the retrosynthetic disconnection and the resulting structure of the d4-labeled compound.
Caption: Synthesis pathway via Schotten-Baumann acylation. The d4 label (CD2-CD2) is located on the ethyl bridge derived from Tyramine-d4.
Synthesis & Preparation Protocol
The synthesis follows a standard nucleophilic acyl substitution. The choice of base and solvent is critical to prevent O-acylation of the phenol group, ensuring chemoselectivity for the amine.
Experimental Workflow
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Reagents:
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Precursor A: 4-Chlorobenzoyl chloride (1.0 eq).
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Precursor B: Tyramine-d4 HCl (1.0 eq) [Source: Cayman Chem/Sigma].
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Base: Triethylamine (TEA) (2.5 eq) – Scavenges HCl.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
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Step-by-Step Methodology:
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Solubilization: Dissolve Tyramine-d4 HCl in dry DCM under nitrogen atmosphere.
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Activation: Add TEA dropwise at 0°C. Stir for 15 minutes to liberate the free amine.
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Coupling: Add 4-Chlorobenzoyl chloride (dissolved in DCM) slowly over 30 minutes at 0°C.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
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Quench: Add water to hydrolyze unreacted acid chloride.
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Extraction: Wash organic layer with 1M HCl (remove excess amine), then sat. NaHCO₃ (remove acid), then Brine.
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Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:Ethyl Acetate).
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Analytical Application: LC-MS/MS Protocol
For quantitative analysis, the Mass Shift (+4 Da) distinguishes the Internal Standard from the analyte. The fragmentation pattern is essential for setting up Multiple Reaction Monitoring (MRM) transitions.
Mass Spectrometry Fragmentation Pathway
The collision-induced dissociation (CID) typically cleaves the amide bond.
Caption: MS/MS fragmentation logic. The transition 280 -> 125 is specific to the d4-labeled ethyl chain, making it the ideal quantifier.
Recommended MRM Settings
| Parameter | Unlabeled Analyte | Internal Standard (d4) | Rationale |
| Precursor Ion (Q1) | 276.1 [M+H]⁺ | 280.1 [M+H]⁺ | +4 Da mass shift from deuterium. |
| Quantifier Product (Q3) | 121.1 (Tyramine) | 125.1 (Tyramine-d4) | Retains the isotopic label; high specificity. |
| Qualifier Product (Q3) | 139.0 (Cl-Benzoyl) | 139.0 (Cl-Benzoyl) | Common fragment; confirms the benzoyl head group. |
| Cone Voltage | 30 V | 30 V | Optimized for protonation.[1] |
| Collision Energy | 20-25 eV | 20-25 eV | Sufficient to break the amide bond. |
Handling & Stability
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Storage: Store solid neat material at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.
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Solubility: Highly soluble in DMSO and Methanol. Stock solutions (1 mg/mL) in Methanol are stable for 6 months at -20°C.
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Precautions: The phenol group is susceptible to oxidation at high pH. Maintain neutral or slightly acidic conditions during extraction.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 198234, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. Retrieved from [Link]
